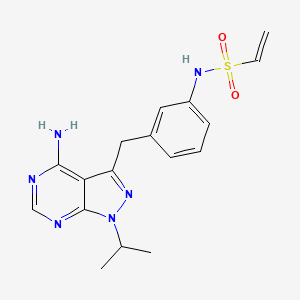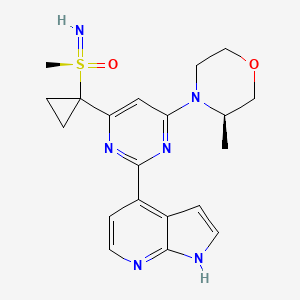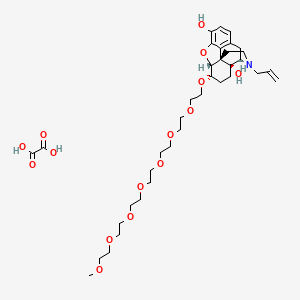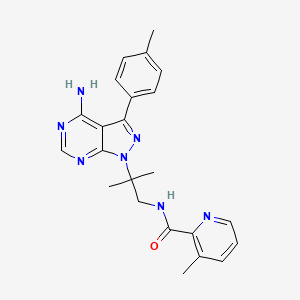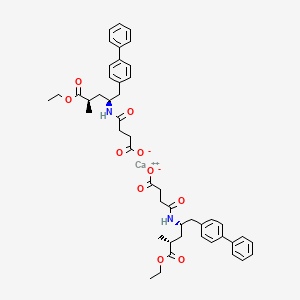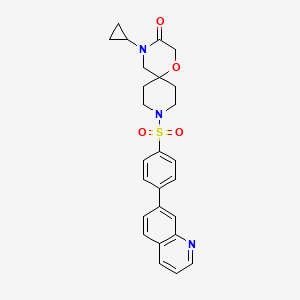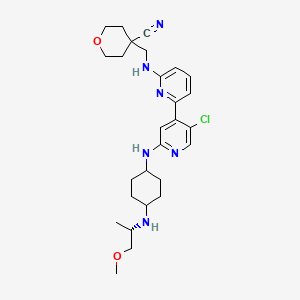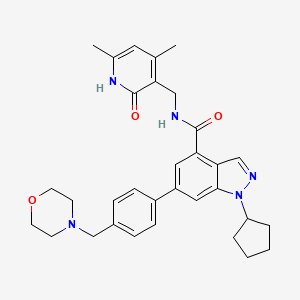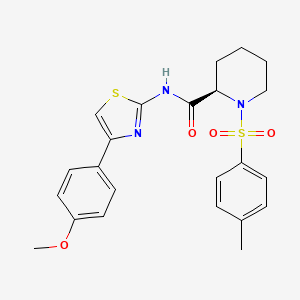
Aripiprazole lauroxil
Vue d'ensemble
Description
Le lauroxil d'aripiprazol est un antipsychotique atypique injectable à action prolongée développé par Alkermes. Il s'agit d'un promédicament N-acyloxymethyl d'aripiprazol, conçu pour être administré par injection intramusculaire une fois toutes les quatre à huit semaines pour le traitement de la schizophrénie . Ce composé a été approuvé par la Food and Drug Administration (FDA) américaine le 5 octobre 2015 .
Applications De Recherche Scientifique
Le lauroxil d'aripiprazol est principalement utilisé dans le domaine médical pour le traitement de la schizophrénie. Sa formulation à action prolongée contribue à maintenir des niveaux thérapeutiques constants, améliorant ainsi l'observance des patients aux régimes médicamenteux . Des recherches ont montré qu'il peut améliorer de manière significative les symptômes positifs et négatifs de la schizophrénie .
Son mécanisme d'action unique, impliquant une activité agoniste partielle aux récepteurs D2 de la dopamine et 5-HT1A de la sérotonine et une activité antagoniste aux récepteurs 5-HT2A de la sérotonine, en fait un sujet d'intérêt en neuropharmacologie .
5. Mécanisme d'Action
L'activité pharmacologique du lauroxil d'aripiprazol est principalement médiée par son métabolite, l'aripiprazol . L'aripiprazol agit comme un agoniste partiel aux récepteurs D2 de la dopamine et 5-HT1A de la sérotonine et comme un antagoniste au récepteur 5-HT2A de la sérotonine . Cette double activité contribue à équilibrer les niveaux de dopamine et de sérotonine dans le cerveau, ce qui est crucial pour gérer les symptômes de la schizophrénie .
Méthodes De Préparation
La synthèse du lauroxil d'aripiprazol implique la réaction du 1-(hydroxyméthyl) aripiprazol avec l'acide laurique en présence d'un solvant approprié et d'un agent activateur de carboxyle . La réaction peut être effectuée avec ou sans l'ajout d'une base appropriée. Le 1-(hydroxyméthyl) aripiprazol lui-même est préparé en faisant réagir l'aripiprazol ou son hydrate avec du paraformaldéhyde en présence d'un solvant organique approprié et d'une base .
Les méthodes de production industrielles impliquent généralement l'optimisation de ces réactions pour garantir un rendement et une pureté élevés, en utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Le lauroxil d'aripiprazol subit une hydrolyse pour former du N-hydroxyméthyl-aripiprazol par l'action des estérases . Ce composé intermédiaire subit ensuite un clivage spontané rapide et non enzymatique ou une hydrolyse médiée par l'eau pour former l'aripiprazol, qui est le composé actif . Les principales réactions impliquées sont :
Hydrolyse : Conversion du lauroxil d'aripiprazol en N-hydroxyméthyl-aripiprazol.
Clivage : Formation d'aripiprazol à partir du N-hydroxyméthyl-aripiprazol.
Les réactifs et conditions courantes comprennent les estérases pour l'hydrolyse et l'eau pour le clivage non enzymatique .
Mécanisme D'action
The pharmacological activity of aripiprazole lauroxil is primarily mediated by its metabolite, aripiprazole . Aripiprazole functions as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor . This dual activity helps in balancing dopamine and serotonin levels in the brain, which is crucial for managing symptoms of schizophrenia .
Comparaison Avec Des Composés Similaires
Le lauroxil d'aripiprazol est similaire à d'autres antipsychotiques injectables à action prolongée comme le palmitate de paliperidone et les microsphères de rispéridone . sa formulation unique de promédicament permet une durée d'action plus longue et potentiellement moins d'effets secondaires . Contrairement à certains autres antipsychotiques, le lauroxil d'aripiprazol présente un risque moindre d'effets secondaires métaboliques, ce qui en fait un choix préféré pour de nombreux patients .
Composés Similaires
- Palmitate de paliperidone
- Microsphères de rispéridone
- Paméate d'olanzapine
Le lauroxil d'aripiprazol se distingue par son mécanisme d'action unique et sa durée d'effet prolongée, offrant une option précieuse pour la gestion à long terme de la schizophrénie .
Propriétés
IUPAC Name |
[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINXHAORAAYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154997 | |
| Record name | Aripiprazole lauroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.01 mg/mL | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1259305-29-7 | |
| Record name | Aripiprazole lauroxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole lauroxil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aripiprazole lauroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE LAUROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
81-83 | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


